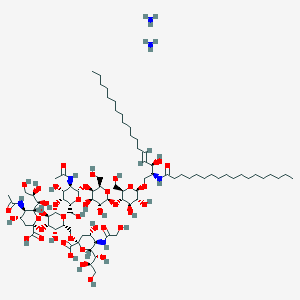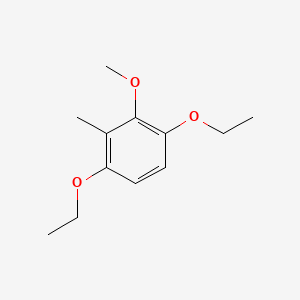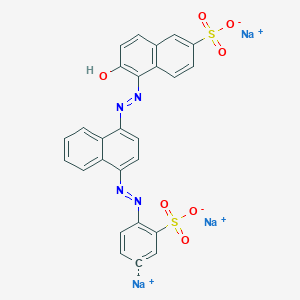
Acid Violet 131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Violet 131, also known by its chemical name 4-[(4-Amino-9,10-dihydro-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its vibrant violet color and excellent fastness properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 131 typically involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then sulfonated using sulfuric acid to introduce the sulfonic acid group, which enhances the dye’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is purified through filtration and recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acid Violet 131 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
Acid Violet 131 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
Mecanismo De Acción
The mechanism of action of Acid Violet 131 involves its ability to interact with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cellular components selectively. The sulfonic acid group enhances its solubility and facilitates its interaction with charged biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Acid Violet 49: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 25: A related dye used for similar purposes but with a blue hue.
Acid Red 131: A structurally similar dye with red coloration.
Uniqueness
Acid Violet 131 is unique due to its specific absorption spectrum, which provides a distinct violet color. Its excellent fastness properties and solubility in water make it highly suitable for textile applications.
Propiedades
Fórmula molecular |
C26H15N4Na3O7S2 |
|---|---|
Peso molecular |
628.5 g/mol |
Nombre IUPAC |
trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2 |
Clave InChI |
MLSSMFBYFUBPQA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


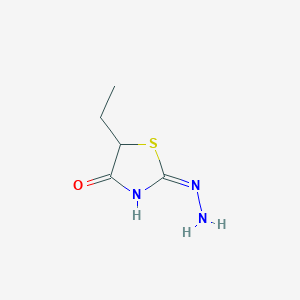

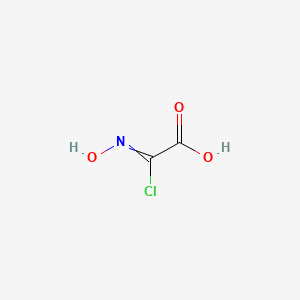
![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)
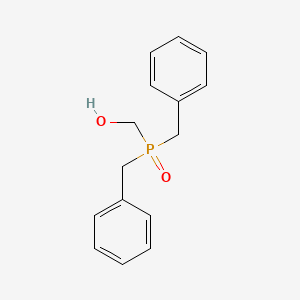
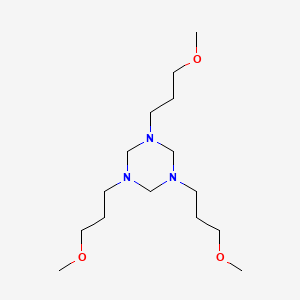
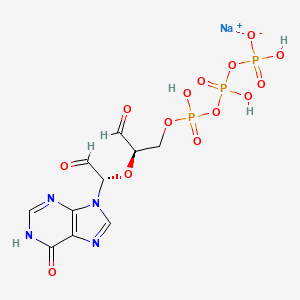
![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)
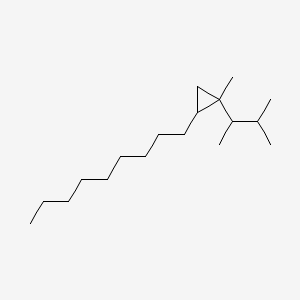
![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)
